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Compound of Interest

Compound Name: INY-03-041 trihydrochloride

Cat. No.: B10855346 Get Quote

Technical Support Center: INY-03-041
Trihydrochloride
Welcome to the technical support center for INY-03-041 trihydrochloride. This resource is

designed to assist researchers, scientists, and drug development professionals in interpreting

unexpected results and optimizing their experiments with this potent, highly selective, and

PROTAC-based pan-AKT degrader.

Frequently Asked Questions (FAQs)
Q1: What is INY-03-041 trihydrochloride and how does it work?

A1: INY-03-041 trihydrochloride is a proteolysis-targeting chimera (PROTAC) designed for

the targeted degradation of the serine/threonine kinase AKT (all three isoforms: AKT1, AKT2,

and AKT3). It is composed of the ATP-competitive AKT inhibitor Ipatasertib (also known as

GDC-0068) linked to Lenalidomide, a ligand for the E3 ubiquitin ligase substrate adaptor

Cereblon (CRBN).[1][2][3] By simultaneously binding to both AKT and CRBN, INY-03-041

facilitates the polyubiquitination of AKT, marking it for degradation by the proteasome.[1] This

leads to a sustained reduction in AKT protein levels and prolonged inhibition of downstream

signaling pathways.[1][3]

Q2: I've observed reduced AKT degradation at higher concentrations of INY-03-041. Is this

expected?
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A2: Yes, this is an expected phenomenon known as the "hook effect," which is characteristic of

PROTAC molecules.[4] At optimal concentrations (typically 100-250 nM), INY-03-041 effectively

forms a ternary complex between AKT and the E3 ligase, leading to efficient degradation.[2][5]

However, at much higher concentrations (≥ 500 nM), the formation of this productive ternary

complex is hindered by the prevalence of binary complexes (INY-03-041 bound to either AKT or

the E3 ligase alone), which leads to diminished degradation of the target protein.[6]

Q3: How does the effect of INY-03-041 compare to traditional AKT inhibitors like Ipatasertib

(GDC-0068)?

A3: INY-03-041 demonstrates several advantages over traditional, reversible AKT inhibitors.

Due to its degradative mechanism, it can induce a more potent and durable pharmacological

effect.[1] Studies have shown that INY-03-041 promotes sustained AKT degradation and

inhibition of downstream signaling for up to 96 hours, even after the compound has been

washed out.[1][3] In contrast, the effects of reversible inhibitors like GDC-0068 are typically

shorter-lived, with signaling rebounding after compound removal.[1] This sustained action often

translates to enhanced anti-proliferative effects in cancer cell lines.[1][3]

Q4: Are there known off-target effects for INY-03-041?

A4: While INY-03-041 is highly selective for AKT degradation, some off-target effects have

been noted, particularly at higher concentrations. At concentrations of 500 nM or greater, weak

degradation of the well-established lenalidomide targets IKZF1 (Ikaros) and IKZF3 (Aiolos) has

been observed.[6] However, it does not appear to degrade S6K1 or PKG1, which are known

off-targets of the parent inhibitor, GDC-0068.[6] At elevated concentrations, some anti-

proliferative effects may be attributable to off-target activities unrelated to AKT degradation.[1]
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Observed Issue Potential Cause Recommended Action

No or minimal AKT

degradation observed.

Suboptimal Concentration: The

concentration of INY-03-041

may be too low or too high

(due to the hook effect).

Perform a dose-response

experiment to determine the

optimal concentration for AKT

degradation in your specific

cell line. Maximal degradation

is typically observed between

100 and 250 nM.[2][5]

Insufficient Treatment Time:

The duration of treatment may

be too short to observe

significant protein degradation.

Conduct a time-course

experiment. Partial

degradation can be seen as

early as 4 hours, with more

progressive loss of AKT

abundance out to 24 hours.[2]

[5]

Cell Line Resistance: The cell

line may have mechanisms

that confer resistance to AKT

degradation.

Ensure your cell line expresses

Cereblon (CRBN), as it is

essential for the mechanism of

action of INY-03-041.[1]

Compound Instability:

Improper storage or handling

may have led to the

degradation of the compound.

Store the stock solution at

-80°C for up to 6 months or at

-20°C for up to 1 month.[2][5]

Avoid repeated freeze-thaw

cycles by preparing aliquots.[2]

[5] For in vivo experiments, it is

recommended to prepare the

working solution freshly on the

same day of use.[5]

High variability between

experimental replicates.

Compound Precipitation: INY-

03-041 trihydrochloride may

have poor solubility in certain

aqueous media, leading to

inconsistent concentrations.

Ensure the compound is fully

dissolved. If precipitation

occurs during the preparation

of working solutions, gentle

heating and/or sonication can

be used to aid dissolution.[5]

Refer to the recommended
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solvent formulations for in vivo

studies.[5]

Unexpected cellular

phenotypes or toxicity.

Off-Target Effects: At high

concentrations (≥ 500 nM),

INY-03-041 may induce off-

target effects.

Reduce the concentration of

INY-03-041 to the optimal

range for AKT degradation

(100-250 nM).[2][5] Consider

using a negative control

compound, such as one with a

methylated glutarimide that

weakens CRBN binding, to

distinguish between on-target

and off-target effects.[1]

Data Presentation
Table 1: In Vitro Inhibitory Activity of INY-03-041 Trihydrochloride

Target IC₅₀ (nM)

AKT1 2.0

AKT2 6.8

AKT3 3.5

S6K1 37.3

PKG1 33.2

Data sourced from MedchemExpress.[2][5]

Table 2: Recommended Concentration Range for In Vitro AKT Degradation
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Cell Line Example
Optimal Concentration
Range for Degradation

Observation at ≥ 500 nM

MDA-MB-468 100 - 250 nM
Diminished AKT degradation

("Hook Effect")

Data sourced from multiple

publications.[2][5][6]

Experimental Protocols
Protocol 1: In Vitro AKT Degradation Assay

Cell Seeding: Plate cells (e.g., MDA-MB-468) in appropriate culture vessels and allow them

to adhere overnight.

Compound Preparation: Prepare a stock solution of INY-03-041 trihydrochloride in DMSO.

From this stock, prepare serial dilutions in cell culture medium to achieve the desired final

concentrations (e.g., a range from 10 nM to 1000 nM).

Treatment: Aspirate the existing medium from the cells and replace it with the medium

containing the various concentrations of INY-03-041. Include a vehicle control (e.g., DMSO)

at a concentration equivalent to the highest concentration of the compound used.

Incubation: Incubate the cells for the desired duration (e.g., 12 or 24 hours).

Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using an

appropriate lysis buffer containing protease and phosphatase inhibitors.

Western Blot Analysis: Quantify the protein concentration in the lysates. Separate equal

amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary

antibodies against AKT1, AKT2, AKT3, and a loading control (e.g., β-actin or GAPDH).

Analyze the results to determine the extent of AKT degradation at different concentrations.

Protocol 2: Recommended Formulation for In Vivo Experiments

For in vivo studies, it is crucial to ensure the compound is fully dissolved. The following

formulation has been suggested:
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Add each solvent sequentially to prepare the final solution.

10% DMSO

40% PEG300

5% Tween-80

45% Saline This protocol should yield a clear solution. If precipitation occurs, gentle heating

and/or sonication may be applied. It is recommended to prepare this solution fresh on the

day of the experiment.[5]

Mandatory Visualizations
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Caption: Mechanism of action for INY-03-041 trihydrochloride.
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Unexpected Result:
Suboptimal AKT Degradation

Is concentration within
optimal range (100-250nM)?

Action: Perform dose-response
(10-1000 nM) and time-course

(4-24h) experiments.

No

Is the compound
fully dissolved?

Yes

Action: Use sonication or gentle
heating to aid dissolution.

No

Are CRBN levels adequate
and controls working?

Yes

Action: Validate cell system
(e.g., CRBN expression) and

re-evaluate protocol.

No

Problem Resolved

Yes

Click to download full resolution via product page

Caption: Troubleshooting workflow for suboptimal AKT degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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